molecular formula C27H28FNO6 B11210629 (2,3-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,3-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11210629
M. Wt: 481.5 g/mol
InChI Key: KDCHEVPHZSQGER-UHFFFAOYSA-N
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Description

The compound (2,3-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of aromatic rings, methoxy groups, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.

    Attachment of the Fluorophenoxy Moiety: The fluorophenoxy group can be attached through a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.

    Final Coupling: The final step involves coupling the 2,3-dimethoxyphenyl group to the isoquinoline derivative, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study the interactions of methoxy and fluorophenoxy groups with biological targets. It may serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2,3-dimethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The methoxy and fluorophenoxy groups could enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-dimethoxyphenyl)(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (2,3-dimethoxyphenyl)(1-((4-bromophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The presence of the fluorophenoxy group distinguishes this compound from its analogs with different halogen substitutions. Fluorine atoms can significantly alter the electronic properties and biological activity of the compound, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C27H28FNO6

Molecular Weight

481.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H28FNO6/c1-31-23-7-5-6-20(26(23)34-4)27(30)29-13-12-17-14-24(32-2)25(33-3)15-21(17)22(29)16-35-19-10-8-18(28)9-11-19/h5-11,14-15,22H,12-13,16H2,1-4H3

InChI Key

KDCHEVPHZSQGER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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